Estradiol mustard

Descripción

Estradiol mustard is a steroid ester.

Estradiol Mustard is a conjugate of two agents, estradiol and an alkylating mustard (usually mechlorethamine or non-nitrogen mustard). Estramustine is one such agent (see Estramustine Phosphate Sodium). (NCI04)

Propiedades

IUPAC Name |

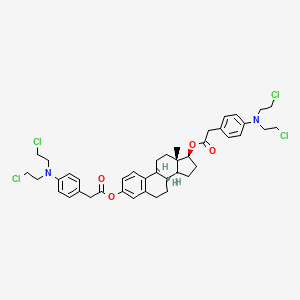

[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSFXIJGHRPOQQ-VZRQQIPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50Cl4N2O4 | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020574 | |

| Record name | Estradiol mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992) | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol., Insoluble in water | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

22966-79-6 | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3,17-bis[4-[bis(2-chloroethyl)amino]benzeneacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEO3F3A4K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 to 149 °F (freeze dried) (NTP, 1992), 40-65 °C (freeze dried) | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estradiol Mustard in Cancer Cells

Abstract

Estradiol mustard, and its clinically utilized prodrug form estramustine phosphate, represents a unique class of chemotherapeutic agents designed as a hybrid molecule. It combines the cytotoxic activity of a nitrogen mustard with the cell-targeting specificity of estradiol.[1][2][3] Initially conceived to selectively deliver an alkylating agent to estrogen receptor-positive (ER-positive) tumors, its mechanism of action has proven to be more complex and multifaceted.[4][5] This guide provides a comprehensive technical overview of the molecular mechanisms through which estradiol mustard exerts its anticancer effects, moving beyond the original dual-targeting concept to include its now-recognized primary role as a potent microtubule inhibitor. We will delve into its effects on the cell cycle, the induction of apoptosis, and the experimental methodologies used to elucidate these pathways, providing a robust resource for researchers in oncology and drug development.

Introduction: A Tale of Two Moieties

Estradiol mustard is a synthetic compound where a normustine (nornitrogen mustard) group is chemically linked to a 17β-estradiol molecule via a carbamate ester linkage.[6] The clinical formulation, estramustine phosphate (EMP), is a prodrug that is dephosphorylated in the gut to its active form, estramustine (the estradiol mustard).[7]

The initial design hypothesis was elegant in its simplicity: the estradiol moiety would act as a "homing device," binding to estrogen receptors highly expressed in cancers like prostate and breast cancer, thereby concentrating the cytotoxic nitrogen mustard payload within the target tumor cells.[1][4] This was expected to increase efficacy while reducing systemic toxicity.[1] However, extensive research has revealed that while this targeting may play a role, the predominant anticancer activity of estramustine stems not from DNA alkylation, but from its profound effects on microtubule dynamics.[6][8]

This guide will dissect these interconnected mechanisms:

-

The Alkylating Potential: The activity and relative contribution of the nitrogen mustard moiety.

-

The Microtubule Disruption: The primary mechanism involving binding to tubulin and microtubule-associated proteins (MAPs).

-

Cellular Consequences: The downstream effects leading to cell cycle arrest and apoptosis.

The Evolving Understanding of Estradiol Mustard's Mechanism

While originally developed as a targeted alkylating agent, the clinical and preclinical evidence has shifted the understanding of estradiol mustard's primary mechanism of action.

The Limited Role of DNA Alkylation

Nitrogen mustards are potent alkylating agents that function by forming covalent bonds with DNA, particularly at the N7 position of guanine.[9][10] This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death.[5][10]

However, studies have shown that at clinically relevant concentrations, estramustine exhibits weak to nonexistent DNA alkylating activity.[6][8][11] Alkaline elution assays, a sensitive method for detecting DNA strand breaks and cross-links, revealed a complete absence of such damage in cells treated with high concentrations of estramustine.[8] Furthermore, the drug retains cytotoxicity in cell lines that are resistant to traditional nitrogen mustards, suggesting a distinct mechanism of action.[8] While some studies have demonstrated a dose-dependent increase in DNA strand breaks in glioma cells, this is now largely considered a secondary effect or one that occurs at concentrations higher than those required for mitotic arrest.[12]

The Primary Mechanism: Disruption of Microtubule Dynamics

The principal antitumor effect of estramustine is now firmly attributed to its role as a microtubule inhibitor.[6][13] Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly (polymerization) and disassembly (depolymerization), a property known as dynamic instability, is critical for cell division, intracellular transport, and maintenance of cell shape.

Estramustine disrupts this delicate balance through several actions:

-

Direct Binding to Tubulin: Estramustine binds directly to β-tubulin, albeit at a site distinct from other well-known microtubule inhibitors like colchicine or the vinca alkaloids.[6][14] This binding weakly inhibits the polymerization of purified tubulin.[14][15]

-

Binding to Microtubule-Associated Proteins (MAPs): Early research suggested that estramustine's primary target was MAPs, proteins that regulate microtubule stability.[16] While it does bind to MAPs and can promote microtubule disassembly in their presence, subsequent studies have shown that its direct interaction with tubulin is a more critical event.[14][15]

-

Kinetic Stabilization: The most profound effect of estramustine is not simply depolymerization, but the kinetic stabilization of microtubule dynamics.[14][17] At concentrations below those needed to cause mass depolymerization, estramustine potently suppresses the rates of both microtubule growth and shortening.[14][17] It increases the time microtubules spend in a "paused" state, where they are neither growing nor shrinking, thereby reducing their overall dynamicity.[14] This stabilization "freezes" the mitotic spindle, preventing proper chromosome segregation during mitosis.

This disruption of the mitotic spindle is a key event, leading to the cellular consequences discussed below.[18]

Downstream Cellular Consequences

The disruption of microtubule function by estramustine triggers a cascade of events within the cancer cell, culminating in cell death.

Mitotic Arrest at G2/M Phase

By disrupting the formation and function of the mitotic spindle, estramustine prevents cells from completing mitosis.[14][16] This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. The cell cycle is halted at the G2/M transition, specifically in metaphase, with chromosomes condensed but unable to align properly at the metaphase plate.[4][8][19] This mitotic arrest is a hallmark of microtubule-targeting agents and can be observed as a significant increase in the mitotic index in treated cell populations.[8]

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death).[6][20] Cancer cells arrested in mitosis by estramustine eventually undergo apoptosis through multiple pathways.[21]

-

Phosphorylation of Bcl-2: One key mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2.[20] In glioma cells, estramustine treatment leads to Bcl-2 phosphorylation, which inactivates its protective function and promotes apoptosis. This effect is specific to the anti-microtubule action, as it is not observed with treatment by nitrogen mustard alone.[20]

-

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of DNA. Treatment with estramustine leads to DNA laddering on agarose gels and positive results in DNA fragmentation assays like TUNEL or ELISA, confirming an apoptotic mode of cell death.[21][22]

-

Caspase Activation: In prostate cancer cells, estramustine treatment enhances the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[23]

-

Modulation of microRNAs: Recent studies have shown that estramustine can induce apoptosis in prostate cancer cells by down-regulating the levels of miR-31, a microRNA that is often overexpressed in prostate cancer.[23][24]

The overall mechanism can be visualized as a pathway where microtubule disruption leads to mitotic arrest, which in turn activates intrinsic apoptotic signaling.

Visualizing the Mechanism of Action

To better understand these complex interactions, the following diagrams illustrate the key pathways and experimental workflows.

Diagram 1: The Tri-Fold Mechanism of Estramustine

Caption: Overview of Estramustine's activation and primary mechanism.

Diagram 2: Apoptosis Induction Pathway

Caption: Workflow for characterizing estramustine's cellular effects.

Conclusion and Future Directions

Estradiol mustard, in its clinical form estramustine phosphate, is a fascinating example of drug evolution. Designed with a targeted alkylating mechanism in mind, it was later discovered to function primarily as a potent microtubule inhibitor that kinetically stabilizes microtubule dynamics. [6][14]This action leads to a powerful G2/M cell cycle arrest, which subsequently triggers apoptosis through pathways involving Bcl-2 phosphorylation and caspase activation. [16][20][23] While its use is established in hormone-refractory prostate cancer, often in combination with other agents like docetaxel or etoposide, its unique mechanism continues to be of interest. [17][25]Future research may focus on:

-

Overcoming Resistance: Investigating mechanisms of resistance, which may involve mutations in tubulin isotypes.

-

Synergistic Combinations: Leveraging its distinct binding site on tubulin to design more effective combination therapies with other microtubule agents like taxanes or vinca alkaloids. [13][14]* New Indications: Exploring its efficacy in other cancer types that exhibit microtubule vulnerability, such as ovarian cancer and glioma. [16][21] By understanding the detailed molecular underpinnings of its action, researchers and drug developers can better optimize its clinical use and explore its potential in new therapeutic contexts.

References

- Oncology - Estramustine Phosphate (Emcyt) - pharmacology 2000. (Source Not Available)

-

Estramustine phosphate - Wikipedia. [Link]

-

Induction of apoptosis by estramustine phosphate mediated by phosphorylation of bcl-2. [Link]

-

Panda, D., Miller, H. P., Islam, K., & Wilson, L. (1997). Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action. Proceedings of the National Academy of Sciences, 94(20), 10560–10564. [Link]

-

Manna, T., Kure, R., Panda, D. (2008). Kinetic Stabilization of Microtubule Dynamics by Estramustine Is Associated with Tubulin Acetylation, Spindle Abnormalities, and Mitotic Arrest. Cancer Research, 68(15), 6181-6189. [Link]

-

Hudes, G. R., Greenberg, R., Krigel, R. L., Fox, S., Scher, H., & Loehrer, P. J. (1992). Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer. Journal of clinical oncology, 10(11), 1754–1761. [Link]

-

Koutsilieris, M., Dimopoulos, T., Milathianaki, M., & St-Arnaud, R. (1994). Estrogen mustard induces cell cycle arrest of human epithelial ovarian cancer cell lines. Journal of the Society for Gynecologic Investigation, 1(1), 97–103. [Link]

-

What is the mechanism of Estracyt? - Patsnap Synapse. (2024). [Link]

-

Sheridan, V. R., Speicher, L. A., & Tew, K. D. (1991). The effects of estramustine on metaphase and anaphase in DU 145 prostatic carcinoma cells. European journal of cell biology, 54(2), 268–276. [Link]

-

The mechanism of action of estramustine. [Link]

-

von Schoultz, E., Bergenheim, T., Grankvist, K., & Henriksson, R. (1995). Apoptotic tumor cell death induced by estramustine in patients with malignant glioma. Cancer, 76(8), 1403–1407. [Link]

-

Ding, K., Li, X., Chen, X., Sang, J., & Chen, J. (2018). Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. European review for medical and pharmacological sciences, 22(1), 101–107. [Link]

-

Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. (2018). European Review for Medical and Pharmacological Sciences. [Link]

-

Yoshida, D., Piepmeier, J. M., Weinstein, M., & Chi, D. Y. (2001). Drug-induced apoptosis by anti-microtubule agent, estramustine phosphate on human malignant glioma cell line, U87MG; in vitro study. Journal of neuro-oncology, 51(1), 19–27. [Link]

-

Dahllöf, B., Billström, A., Cabral, F., & Hartley-Asp, B. (1993). Estramustine depolymerizes microtubules by binding to tubulin. Cancer research, 53(19), 4573–4581. [Link]

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2023). MDPI. [Link]

-

Estramustine binding site in human breast cancer biopsy samples. Its relation to estrogen and progesterone receptor levels, age and menopausal status. [Link]

-

Estradiol mustard - Wikipedia. [Link]

-

Effects of estramustine on DNA and cell membrane in malignant glioma cells. [Link]

-

Estramustine - PubChem. [Link]

-

Researchers uncover mechanisms of estrogen in promoting cell death in breast cancer. (2005). EurekAlert!. [Link]

-

Tew, K. D., Erickson, L. C., White, G., Wang, A. L., Schein, P. S., & Hartley-Asp, B. (1983). Cytotoxic Properties of Estramustine Unrelated to Alkylating and Steroid Constituents. Molecular Pharmacology, 24(2), 324-328. [Link]

-

Fernando, R. I., & Wimalasena, J. (2004). Estradiol Abrogates Apoptosis in Breast Cancer Cells through Inactivation of BAD: Ras-dependent Nongenomic Pathways Requiring Signaling through ERK and Akt. Molecular biology of the cell, 15(7), 3266–3284. [Link]

-

Emcyt (estramustine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. (2024). YouTube. [Link]

-

estramustine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Pienta, K. J., & Smith, D. C. (1997). Phase II evaluation of oral estramustine and oral etoposide in hormone-refractory adenocarcinoma of the prostate. Cancer, 79(8), 1558–1563. [Link]

-

Pienta, K. J., & Lehr, J. E. (1993). Inhibition of prostate cancer growth by estramustine and etoposide: evidence for interaction at the nuclear matrix. The Journal of urology, 149(6), 1622–1625. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]

-

Hartley-Asp, B. (1984). Evidence for a non-estrogenic cytostatic effect of estramustine on human prostatic carcinoma cells in vivo. The Prostate, 5(1), 95–102. [Link]

-

Mechanism of action of alkylating agents. A. Formation of... - ResearchGate. [Link]

- Phase II evaluation of oral estramustine and oral etoposide in hormone- refractory adenocarcinoma of the prostate - Johns Hopkins University. (Source Not Available)

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. [Link]

-

A Phase II Trial of Estramustine and Etoposide in Hormone Refractory Prostate Cancer: A Southwest Oncology Group Trial (SWOG 9407). [Link]

-

Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. [Link]

-

Phase II Evaluation of Early Oral Estramustine, Oral Etoposide and Intravenous Paclitaxel in Combination with Hormone Therapy in Patients with High-Risk Metastatic Adenocarcinoma of the Prostate: Southwest Oncology Group (SWOG) S0032. (2010). National Institutes of Health. [Link]

Sources

- 1. Estradiol mustard - Wikipedia [en.wikipedia.org]

- 2. Estramustine | C23H31Cl2NO3 | CID 259331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. estramustine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Estramustine phosphate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Estracyt? [synapse.patsnap.com]

- 6. Oncology [pharmacology2000.com]

- 7. Emcyt (estramustine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Cytotoxic properties of estramustine unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Effects of estramustine on DNA and cell membrane in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrogen mustard induces cell cycle arrest of human epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. The effects of estramustine on metaphase and anaphase in DU 145 prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evidence for a non-estrogenic cytostatic effect of estramustine on human prostatic carcinoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of apoptosis by estramustine phosphate mediated by phosphorylation of bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Apoptotic tumor cell death induced by estramustine in patients with malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug-induced apoptosis by anti-microtubule agent, estramustine phosphate on human malignant glioma cell line, U87MG; in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. europeanreview.org [europeanreview.org]

- 24. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phase II evaluation of oral estramustine and oral etoposide in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Estradiol Mustard: A Bifunctional Approach to Targeting Estrogen Receptor-Positive Breast Cancer

An In-Depth Technical Guide:

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assessment

This guide provides a comprehensive technical overview of the in vitro evaluation of Estradiol Mustard, a unique chemotherapeutic agent, against breast cancer cell lines. We will delve into the compound's dual-action mechanism, provide detailed, field-proven protocols for assessing its cytotoxic and apoptotic effects, and offer insights into the interpretation of results for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Targeted Cytotoxin

Estradiol Mustard emerges from a strategic design principle: combining the tumor-targeting specificity of a hormone with the potent, cell-killing action of an alkylating agent.[1] It is a semisynthetic steroidal estrogen chemically linked to a nitrogen mustard moiety.[1] The core hypothesis is that the estradiol component will facilitate selective uptake into cells expressing the estrogen receptor (ER), which are characteristic of a majority of breast cancers.[1][2] This targeted delivery aims to concentrate the cytotoxic nitrogen mustard at the tumor site, thereby increasing its therapeutic index and potentially reducing the systemic toxicity associated with conventional, non-targeted alkylating agents like cyclophosphamide or melphalan.[1][3][4]

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, primarily at the N7 position of guanine.[5][6] This action can lead to DNA strand breaks, cross-linking, and the inability of the cell to replicate its DNA, ultimately triggering programmed cell death, or apoptosis.[4][5][6]

However, the efficacy of Estradiol Mustard is not straightforward. Studies have indicated it has a relatively low binding affinity for the estrogen receptor itself.[7] It is likely metabolized within the cell into compounds with a higher affinity, suggesting that it may function as a prodrug.[7] Furthermore, its inherent estrogenic activity presents a potential paradox: while targeting the cell, it could also exert estrogenic effects that might stimulate tumor growth, a critical consideration in its experimental evaluation.[1]

Proposed Mechanism of Action and Cellular Response

The interaction of Estradiol Mustard with a breast cancer cell is a multi-step process that dictates its cytotoxic outcome. Understanding this pathway is crucial for designing experiments that can effectively probe its activity.

Receptor-Mediated Uptake and Intracellular Activation

The primary route of entry into ER-positive (ER+) cells, such as MCF-7 or T-47D, is believed to be mediated by the estrogen receptor. Once internalized, enzymatic cleavage is thought to release the active nitrogen mustard payload. This targeted approach should, in theory, render ER-negative (ER-) cells, like MDA-MB-231, significantly less sensitive to the drug.

Induction of Apoptosis via DNA Damage

The released mustard moiety acts as a classic DNA alkylating agent.[6] The resulting DNA damage activates cellular stress responses, leading to the initiation of the intrinsic apoptotic pathway. This cascade involves the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of a cascade of cysteine-aspartic proteases (caspases), culminating in cell death.[8][9][10]

Experimental Design for Cytotoxicity Profiling

A robust in vitro assessment of Estradiol Mustard requires a multi-faceted approach. We must not only quantify cell death but also elucidate the underlying mechanism. The following workflow provides a comprehensive strategy.

Cell Line Selection: The Importance of Controls

The choice of cell lines is foundational to testing the hypothesis of ER-targeted activity.

-

ER-Positive (ER+): MCF-7, T-47D. These are the primary target cell lines, expected to be more sensitive to Estradiol Mustard.

-

ER-Negative (ER-): MDA-MB-231. This cell line serves as a crucial negative control. A significantly lower cytotoxic effect in this line would support the ER-mediated uptake hypothesis.

Data Presentation: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency. Results should be summarized in a clear, tabular format.

Table 1: Illustrative IC50 Values of Estradiol Mustard in Breast Cancer Cell Lines Note: The data in this table is illustrative and should be determined empirically using the protocols detailed below.

| Cell Line | Estrogen Receptor Status | Treatment Duration | Illustrative IC50 (µM) |

| MCF-7 | Positive | 72 hours | 5 - 15 |

| T-47D | Positive | 72 hours | 10 - 25 |

| MDA-MB-231 | Negative | 72 hours | > 100 |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.[11][12]

Methodology:

-

Cell Seeding: Harvest breast cancer cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Estradiol Mustard in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include "vehicle-only" (e.g., DMSO) controls and "medium-only" blank controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[11]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protected from light.[11]

-

Causality Insight: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The process is dependent on active mitochondrial respiration.

-

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

-

Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.[11]

-

Analysis: Subtract the average absorbance of the blank controls from all other readings. Calculate the percentage of cell viability relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the percentage viability against the log of the drug concentration to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[13][14]

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Estradiol Mustard at concentrations around the predetermined IC50 for a specific duration (e.g., 24-48 hours). Include a vehicle-treated negative control.

-

Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatant.[15]

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[16]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[16]

-

Causality Insight: The binding of Annexin V to PS is calcium-dependent. The binding buffer contains CaCl2, which is essential for the staining reaction to occur.[17]

-

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16]

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

Protocol: Mechanistic Validation (Western Blot for Apoptosis Markers)

Principle: Western blotting allows for the detection of specific proteins to confirm the molecular events of apoptosis. The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and Caspase-3 are hallmark indicators of an active apoptotic cascade.[10]

Methodology:

-

Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Causality Insight: SDS-PAGE separates proteins based on their molecular weight. Cleaved forms of proteins like Caspase-3 and PARP will appear as smaller bands than their full-length counterparts, providing direct evidence of proteolytic activation.[18]

-

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-Cleaved Caspase-3

-

Anti-Cleaved PARP

-

Anti-Bcl-2 (anti-apoptotic)

-

Anti-Bax (pro-apoptotic)

-

Anti-β-Actin or Anti-GAPDH (loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: An increase in the cleaved forms of Caspase-3 and PARP, and a potential increase in the Bax/Bcl-2 ratio in treated cells compared to controls, confirms the induction of apoptosis via the intrinsic pathway.[19]

Sources

- 1. Estradiol mustard - Wikipedia [en.wikipedia.org]

- 2. Derailed Estrogen Signaling and Breast Cancer: An Authentic Couple - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Alkylating Agents in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylating Agents for Breast Cancer [webmd.com]

- 5. healthcentral.com [healthcentral.com]

- 6. mdpi.com [mdpi.com]

- 7. Affinity of estradiol mustard for estrogen receptors and its enzymatic degradation in uterine and breast cancer cytosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Researchers uncover mechanisms of estrogen in promoting cell death in breast cancer | EurekAlert! [eurekalert.org]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. kumc.edu [kumc.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

Estradiol Mustard: A Serendipitous Journey from Targeted Alkylating Agent to Microtubule Disruptor in Prostate Cancer Therapy

An In-Depth Technical Guide on the Discovery and Development of Estramustine Phosphate

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Estradiol Mustard, clinically known as Estramustine Phosphate (EMP). Initially conceived as a targeted chemotherapy agent to deliver a nitrogen mustard payload specifically to estrogen receptor-positive tumor cells, its development trajectory took an unexpected turn. This document delves into the scientific rationale behind its design, the chemical synthesis, and the pivotal preclinical and clinical studies that unraveled its true, non-alkylating mechanism of action as a potent microtubule inhibitor. We will explore its clinical journey, from initial setbacks in breast cancer to its establishment as a significant therapeutic agent for advanced prostate cancer. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the serendipitous and scientifically rich history of this unique anticancer drug.

Conceptualization and Design: A Novel Approach to Targeted Chemotherapy

The story of Estradiol Mustard begins in the 1960s, a period of burgeoning innovation in cancer chemotherapy. The central concept was elegantly simple: to create a "magic bullet" that could selectively deliver a cytotoxic agent to cancer cells, thereby minimizing damage to healthy tissues. The burgeoning understanding of steroid hormone receptors in certain cancers, particularly breast and prostate cancer, provided a promising avenue for such targeted therapy.

The idea was to use the steroid hormone estradiol as a "homing device" to carry a cytotoxic payload, a nitrogen mustard group, to cells expressing the estrogen receptor (ER).[1] The hypothesis was that ER-positive cancer cells would readily take up the estradiol-mustard conjugate, leading to a high intracellular concentration of the alkylating agent and subsequent cell death. This approach was particularly appealing for hormone-dependent cancers like breast and prostate cancer.

The synthesis of estramustine was first carried out in the mid-1960s, and the compound was patented in 1967.[2] The initial design involved linking estradiol to a normustine (nornitrogen mustard) moiety via a carbamate bridge.[3][4] To enhance its solubility for clinical administration, the molecule was phosphorylated, resulting in Estramustine Phosphate (EMP).[3]

Chemical Synthesis and Structure

The chemical synthesis of Estramustine Phosphate involves the esterification of estradiol with bis(2-chloroethyl)carbamic acid, followed by phosphorylation. The final product is a water-soluble sodium salt.[3]

Below is a diagram illustrating the chemical structure of Estramustine Phosphate and its key metabolites.

Figure 1: Chemical structures of Estramustine Phosphate and its metabolites.

Upon oral administration, Estramustine Phosphate is rapidly dephosphorylated in the gastrointestinal tract to its active form, estramustine.[5][6] Estramustine is then further metabolized, primarily in the liver by cytochrome P450 enzymes, to estromustine, another active metabolite.[7] A smaller fraction is metabolized to estradiol and estrone, which contribute to the hormonal side effects of the drug.[5]

Unraveling the True Mechanism of Action: A Paradigm Shift

The initial premise for Estradiol Mustard's anticancer activity was its function as a targeted alkylating agent.[4] However, early preclinical and clinical observations began to challenge this hypothesis.

The Alkylating Agent Hypothesis: Initial Disappointments

The initial clinical trials of Estramustine Phosphate in women with breast cancer, a classic ER-positive malignancy, yielded disappointing results.[2][8] This lack of significant therapeutic efficacy was a major setback and suggested that the drug's mechanism of action might be more complex than initially envisioned. Furthermore, subsequent research revealed that the carbamate linkage between the estradiol and the nitrogen mustard was remarkably stable, preventing the efficient release of the alkylating moiety.[9] This stability meant that significant DNA alkylation, the hallmark of nitrogen mustards, was not occurring.[2]

A New Target Emerges: The Microtubule Connection

The turning point in understanding Estramustine's mechanism came from studies that investigated its effects on cell division. It was observed that estramustine and its metabolite estromustine induced mitotic arrest in cancer cells.[5][7] This led to the discovery that these compounds bind to microtubule-associated proteins (MAPs) and tubulin, the building blocks of microtubules.[7][9] This binding disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.[2][5] The depolymerization of microtubules leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][7]

Crucially, the binding site of estramustine on beta-tubulin is distinct from that of other microtubule inhibitors like colchicine and the vinca alkaloids, highlighting its unique mode of action.[7]

Sources

- 1. Estradiol mustard - Wikipedia [en.wikipedia.org]

- 2. Estramustine phosphate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Estramustine | C23H31Cl2NO3 | CID 259331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Emcyt (Estramustine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Oncology [pharmacology2000.com]

- 8. Estramustine Phosphate Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Preclinical and clinical perspectives on the use of estramustine as an antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Estradiol Mustard: A Bifunctional Approach to Targeted Cancer Therapy

An In-depth Technical Guide on its Dual Role as a Steroidal Estrogen and Cytostatic Agent

Abstract

Estradiol mustard (EM), a synthetic conjugate of 17β-estradiol and a nitrogen mustard derivative, represents a pioneering effort in targeted chemotherapy. This technical guide provides a comprehensive analysis of its dual functionality as a steroidal estrogen and a cytostatic agent. It was conceived to selectively deliver a cytotoxic payload to estrogen receptor (ER)-positive tissues, thereby minimizing systemic toxicity. This document will delve into the nuanced mechanisms of action of estradiol mustard, exploring its interaction with the estrogen receptor, its role as a DNA alkylating agent, and its potential impact on microtubule dynamics. We will further present detailed experimental protocols for the characterization of this compound and summarize key data to provide a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for a Hybrid Molecule

The development of estradiol mustard, chemically known as estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, was driven by the ambition to enhance the therapeutic index of chemotherapy.[1][2] The core concept was to utilize the high affinity of estradiol for the estrogen receptor (ER), which is overexpressed in a significant proportion of breast and prostate cancers, to deliver a potent cytotoxic agent—a nitrogen mustard—directly to the tumor cells.[1] This targeted approach was intended to increase the concentration of the cytotoxic agent at the tumor site while reducing its exposure to healthy tissues, thereby mitigating the severe side effects commonly associated with conventional alkylating agents.[1]

Estradiol mustard is a semisynthetic, steroidal estrogen ester that was investigated for its potential as a cytostatic antineoplastic agent but was never commercialized.[1] Despite this, the study of estradiol mustard and its analogs, such as estramustine phosphate, has provided valuable insights into the design of hormone-linked cancer therapies.[1] This guide will dissect the multifaceted nature of estradiol mustard, examining both its successes and limitations as a targeted therapeutic.

Chemical Properties and Synthesis

-

IUPAC Name: [(8R,9S,13S,14S,17S)-3-[2-[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

-

Molecular Formula: C₄₂H₅₀Cl₄N₂O₄

-

Molecular Weight: 788.67 g/mol

-

Appearance: Off-white powder[2]

-

Solubility: Insoluble in water[2]

Conceptual Synthesis Workflow

Figure 2: Estrogenic action of Estradiol Mustard via metabolic release of estradiol.

The Cytostatic Agent: DNA Alkylation and Microtubule Disruption

The nitrogen mustard moieties are the cytotoxic payload of estradiol mustard. These groups are alkylating agents that can form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.

DNA Alkylation: The bis(2-chloroethyl)amino groups can form highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine. This can lead to the formation of monoadducts, intrastrand cross-links, and interstrand cross-links. These DNA lesions can block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Figure 3: Cytostatic action of the nitrogen mustard moiety via DNA alkylation.

Microtubule Disruption: There is compelling evidence that estradiol and its derivatives can disrupt microtubule dynamics, an action independent of the estrogen receptor. [3][4]Studies on the related compound, estramustine, have shown that it binds to tubulin and inhibits microtubule polymerization, leading to mitotic arrest. [5]It is plausible that estradiol mustard, or its metabolites, shares this mechanism. Estradiol itself has been shown to pause microtubule growth. [4][6]This anti-mitotic effect provides a second, distinct mechanism for the cytostatic activity of estradiol mustard.

Experimental Protocols for Characterization

To thoroughly characterize the biological activity of estradiol mustard, a series of in vitro assays are essential.

Estrogen Receptor Binding Assay

This assay determines the affinity of estradiol mustard and its potential metabolites for the estrogen receptor.

Protocol:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant human ERα.

-

Saturation Binding: To determine the receptor concentration (Bmax) and dissociation constant (Kd) of the radioligand, incubate the cytosol with increasing concentrations of [³H]-17β-estradiol.

-

Competitive Binding: Incubate a fixed concentration of [³H]-17β-estradiol and cytosol with a range of concentrations of unlabeled estradiol mustard.

-

Separation of Bound and Free Ligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate receptor-bound radioligand from free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Cell Viability Assay

This assay measures the cytotoxic effect of estradiol mustard on cancer cell lines.

Protocol:

-

Cell Culture: Culture ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines, or prostate cancer cell lines (e.g., PC-3), in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of estradiol mustard for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to determine the number of viable cells.

-

Data Analysis: Plot cell viability against drug concentration and determine the IC50 value.

In Vitro Microtubule Polymerization Assay

This assay assesses the direct effect of estradiol mustard on tubulin polymerization.

Protocol:

-

Tubulin Preparation: Use commercially available purified tubulin.

-

Polymerization Induction: Induce tubulin polymerization by adding GTP and increasing the temperature to 37°C.

-

Treatment: Add varying concentrations of estradiol mustard to the tubulin solution before inducing polymerization.

-

Measurement: Monitor the change in absorbance at 340 nm over time, which is proportional to the extent of microtubule formation.

-

Data Analysis: Compare the polymerization curves of treated and untreated samples to determine the inhibitory effect of estradiol mustard. An estradiol dimer has been shown to inhibit tubulin assembly with an IC50 of 3.6 μM. [5]

Data Presentation

The following table summarizes hypothetical, yet plausible, data for estradiol mustard based on the known properties of similar compounds.

| Parameter | MCF-7 (ER+) | MDA-MB-231 (ER-) | PC-3 (Prostate) | Reference Compound | Reference Value |

| ER Binding Affinity (IC50) | > 10 µM | > 10 µM | N/A | 17β-Estradiol | ~1 nM |

| Cell Viability (IC50, 72h) | 5-15 µM | 10-25 µM | 8-20 µM | 4-hydroxytamoxifen | 27 µM (MCF-7) [7] |

| Microtubule Polymerization (IC50) | N/A | N/A | N/A | Nocodazole | 1.5 µM [5] |

Note: The IC50 values for estradiol mustard are illustrative and would need to be determined experimentally.

Signaling Pathways and Molecular Interactions

The dual nature of estradiol mustard implicates its involvement in at least two major signaling pathways: the estrogen receptor signaling pathway and the DNA damage response pathway.

Estrogen Receptor Signaling

Upon metabolic release, estradiol binds to the ER, which then translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes that can promote cell proliferation.

Sources

- 1. Estradiol mustard - Wikipedia [en.wikipedia.org]

- 2. Estradiol Mustard | C42H50Cl4N2O4 | CID 31586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microtubule disruption induced by estradiol in estrogen receptor-positive and -negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estradiol dimer inhibits tubulin polymerization and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estradiol pauses microtubule growth without increased incidence of catastrophe events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Investigations of Estradiol Mustard's Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Cytotoxicity

The development of chemotherapeutic agents has long been a balancing act between maximizing efficacy against malignant cells and minimizing toxicity to healthy tissues. A foundational concept in improving this therapeutic index is targeted drug delivery. In the mid-20th century, a compelling strategy emerged: using the specificity of hormonal pathways to deliver potent cytotoxic agents directly to hormone-dependent tumors. This guide delves into the initial investigations of Estradiol Mustard (EM), a pioneering molecule born from this concept. It was designed to merge the tumor-seeking potential of estradiol with the DNA-damaging power of a nitrogen mustard, primarily for treating estrogen receptor (ER)-positive cancers like breast and prostate cancer.[1][2]

This document provides a comprehensive, technical overview of the foundational preclinical investigations into EM's therapeutic potential. We will explore its synthesis, deconstruct its surprising mechanism of action which diverged from the initial hypothesis, and present a framework of the key in vitro and in vivo protocols used in its evaluation. While EM itself never achieved widespread clinical use, its story, and that of its close analogue Estramustine Phosphate (EMP), provides critical insights into the complexities of drug design, the importance of mechanistic validation, and the iterative nature of oncological research.[3][4]

Part 1: Rationale and Synthesis: The "Targeted Delivery" Hypothesis

The core idea behind Estradiol Mustard was elegantly simple: to create a targeted therapy that would specifically deliver the cytotoxic nitrogen mustard to cancer cells expressing the estrogen receptor.[1] This approach was intended to reduce the systemic toxicity associated with traditional, non-targeted chemotherapy.[2] The estradiol moiety was envisioned as a "homing device," binding to ERs and facilitating the internalization of the linked alkylating agent, which would then exert its cytotoxic effects.

Chemical Synthesis Workflow

The synthesis of Estradiol Mustard, chemically known as estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is achieved through the esterification of estradiol with a nitrogen mustard derivative.[1][2] The process involves reacting the hydroxyl groups at the 3 and 17 positions of the estradiol steroid core with a reactive form of the nitrogen mustard, such as chlorphenacyl.[1] This reaction forms ester bonds, covalently linking the cytotoxic payload to the steroidal carrier. The synthesis requires anhydrous conditions to prevent the hydrolysis of the reactive components.[1]

Caption: Conceptual workflow for the synthesis of Estradiol Mustard.

Part 2: Unraveling the Mechanism of Action: An Unexpected Turn

While conceived as a targeted alkylating agent, rigorous investigation revealed a different and more complex mechanism of action for Estradiol Mustard and its analogues. The antineoplastic activity was found to be largely independent of DNA alkylation and, surprisingly, its affinity for the estrogen receptor was disappointingly low.[5][6]

Primary Mechanism: Potent Antimitotic Activity via Microtubule Disruption

The dominant cytotoxic effect of Estradiol Mustard stems from its ability to interfere with the cellular cytoskeleton, specifically microtubules.[6] Microtubules are dynamic polymers essential for cell division, forming the mitotic spindle that segregates chromosomes.

-

Binding to Microtubule Components: Estradiol Mustard and its active metabolites, estramustine and estromustine, bind to β-tubulin and Microtubule-Associated Proteins (MAPs).[5][7] This binding occurs at a site distinct from other microtubule inhibitors like vinca alkaloids or taxanes.[5]

-

Inhibition of Assembly and Depolymerization: This interaction inhibits the polymerization of tubulin dimers into microtubules and promotes the disassembly of existing microtubules.[8][9]

-

Mitotic Arrest: The resulting disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting cells in the G2/M phase of the cell cycle, which ultimately leads to apoptotic cell death.[3][9]

Sources

- 1. Buy Estradiol mustard | 22966-79-6 [smolecule.com]

- 2. Estradiol mustard - Wikipedia [en.wikipedia.org]

- 3. Estramustine phosphate - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oncology [pharmacology2000.com]

- 6. Estramustine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Estradiol Mustard | C42H50Cl4N2O4 | CID 31586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Estrogen mustard induces cell cycle arrest of human epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of Estradiol Mustard

Introduction

Estradiol mustard, also known by its IUPAC name [(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate, is a synthetic steroidal compound designed as a cytostatic antineoplastic agent.[1][2][3] It represents a strategic fusion of a hormonal targeting moiety, estradiol, with a cytotoxic alkylating agent, a nitrogen mustard derivative. The core concept was to leverage the affinity of estradiol for estrogen receptors (ER), which are overexpressed in certain cancers like breast and prostate cancer, to selectively deliver the DNA-damaging mustard component to tumor cells.[2][3] While this targeted approach aimed to enhance efficacy and reduce systemic toxicity compared to non-linked alkylating agents, estradiol mustard's journey through preclinical and clinical evaluation revealed significant limitations, and it was never commercially marketed.[2][3] This guide provides a detailed examination of its molecular architecture, synthesis, and the analytical methodologies required for its comprehensive characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of estradiol mustard is a conjugate of two distinct functional units: the steroidal hormone 17β-estradiol and two phenylacetic acid-derived nitrogen mustard groups.[1][3] These units are connected via ester linkages at the 3 and 17β positions of the steroid nucleus.[2]

1.1 Core Components

-

Estradiol Backbone: The foundation of the molecule is the naturally occurring estrogen, 17β-estradiol, a steroid characterized by its four-ring (A, B, C, D) cyclo-penta[a]phenanthrene structure. The phenolic A-ring is crucial for its interaction with estrogen receptors.

-

Nitrogen Mustard Moieties: Attached to both the C-3 and C-17β hydroxyl groups are identical side chains. Each consists of a phenylacetic acid linker attached to a nitrogen mustard group, specifically a 4-[bis(2-chloroethyl)amino]phenyl unit.[2] This bis(2-chloroethyl)amino group is the pharmacophore responsible for the molecule's cytotoxic alkylating activity.[2]

Caption: Simplified 2D representation of Estradiol Mustard's structure.

1.2 Physicochemical Data Summary

A summary of the key identifiers and properties of Estradiol Mustard is presented below.

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate | [1][2] |

| Molecular Formula | C₄₂H₅₀Cl₄N₂O₄ | [1][2][4] |

| Molecular Weight | 788.67 g/mol | [2][4][5] |

| CAS Number | 22966-79-6 | [1][2] |

| Appearance | Off-white powder | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Purification

The synthesis of estradiol mustard is achieved through the esterification of estradiol with a suitable nitrogen mustard derivative.[2] The primary goal is to form stable ester bonds at the C-3 phenolic hydroxyl and C-17 secondary hydroxyl positions.

Caption: General workflow for the synthesis and purification of Estradiol Mustard.

2.1 Experimental Protocol: Esterification

-

Preparation: Dissolve 17β-estradiol in a suitable dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a molar excess (typically 2.2 to 2.5 equivalents) of the nitrogen mustard phenylacetic acid derivative. If using the free acid, a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) are also added. Alternatively, the more reactive acid chloride derivative of the mustard can be used with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude estradiol mustard by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to obtain the final product.[2]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of estradiol mustard.

Caption: Integrated analytical workflow for the characterization of Estradiol Mustard.

3.1 Spectroscopic Methods

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the detailed molecular structure. While a specific public spectrum for estradiol mustard is not readily available, the expected signals can be predicted based on the known spectra of estradiol and related compounds.[6][7][8][9][10]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~7.2 - 6.5 | Aromatic protons (Estradiol A-ring and Phenyl rings) |

| ~4.6 | C17-H (shifted downfield by ester) | |

| ~3.7 | -N(CH₂CH₂Cl)₂ protons | |

| ~3.6 | -COCH₂- protons | |

| ~2.8 | C6-H (benzylic protons) | |

| ~0.8 | C18-H (methyl protons) | |

| ¹³C NMR | ~171 | Ester carbonyl carbons (C=O) |

| ~150 - 110 | Aromatic carbons | |

| ~82 | C-17 (shifted downfield) | |

| ~50 - 10 | Aliphatic steroid backbone carbons | |

| ~40 | -CH₂Cl carbons |

3.1.2 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight. Techniques like LC-MS/MS are ideal for both identification and quantification.[11][12][13][14]

-

Expected Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely produce a prominent protonated molecular ion [M+H]⁺.

-

Monoisotopic Mass: The calculated monoisotopic mass is 786.2524 Da.[2]

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the mustard side chains and cleavage within the steroid ring system, providing further structural confirmation.

3.1.3 Infrared (IR) Spectroscopy IR spectroscopy helps to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1750 - 1735 | C=O stretch | Ester |

| ~1610, ~1500 | C=C stretch | Aromatic rings |

| ~1250 - 1000 | C-O stretch | Ester |

| ~800 - 600 | C-Cl stretch | Chloroalkane |

3.2 Chromatographic Methods

Chromatography is indispensable for assessing the purity of estradiol mustard and for monitoring its synthesis.[15][16][17]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water, would be the standard for determining purity. Detection would typically be performed with a UV detector, monitoring at a wavelength where the aromatic rings absorb (e.g., ~260 nm).

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates is a rapid and effective technique for monitoring the progress of the synthesis reaction, allowing for the visualization of the consumption of estradiol and the formation of the less polar diester product.

Mechanism of Action and Biological Context

The rationale behind estradiol mustard's design was a dual-pronged attack on cancer cells.

Caption: The intended dual mechanism of action for Estradiol Mustard.

-

Hormonal Targeting: The estradiol portion was intended to act as a carrier, guiding the molecule to ER-positive tumor cells.[1][2] However, extensive research demonstrated that estradiol mustard has a very low binding affinity for the estrogen receptor—reportedly 100,000 times lower than estradiol itself.[1][18] This significantly undermines the primary targeting hypothesis.

-

Cytotoxic Alkylation: Once inside a cell, the nitrogen mustard groups are the active cytotoxic component. They can undergo intramolecular cyclization to form highly reactive aziridinium ions.[2] These electrophilic intermediates then react with nucleophilic sites on DNA, particularly the N7 position of guanine bases. This process, known as alkylation, can lead to DNA damage, the formation of inter- and intra-strand cross-links, and ultimately, cell cycle arrest and apoptosis.[2][19]

Despite the innovative design, the combination of very weak ER binding and the inherent estrogenic activity of the steroid core (which could potentially stimulate tumor growth) limited its therapeutic potential, and it did not advance to widespread clinical use.[2][3]

Conclusion

Estradiol mustard is a chemically fascinating molecule that exemplifies a targeted chemotherapy strategy. Its characterization requires a robust suite of analytical techniques, with NMR and mass spectrometry being paramount for structural verification and HPLC for purity assessment. While its clinical utility was ultimately limited by a flawed targeting mechanism and undesirable estrogenic effects, the study of estradiol mustard and related compounds like estramustine phosphate has provided valuable insights into the design of hormone-linked cytotoxic agents, contributing to the broader field of targeted drug development.

References

-

Estradiol Mustard | C42H50Cl4N2O4 | CID 31586 - PubChem. (n.d.). PubChem. [Link]

-

Estradiol mustard. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

-

Speicher, L. A., Barone, L., & Tew, K. D. (1994). Estrogen mustard induces cell cycle arrest of human epithelial ovarian cancer cell lines. Journal of the Society for Gynecologic Investigation, 1(1), 97–103. [Link]

-

Estradiol Mechanism. (n.d.). News-Medical.Net. [Link]

-

Leclercq, G., Deboel, M. C., & Heuson, J. C. (1976). Affinity of estradiol mustard for estrogen receptors and its enzymatic degradation in uterine and breast cancer cytosols. European Journal of Drug Metabolism and Pharmacokinetics, 1(2), 77-84. [Link]

-

ESTRADIOL MUSTARD. (n.d.). Gsrs. [Link]

-

OESTRADIOLMUSTARD - ChemBK. (n.d.). ChemBK. [Link]

-

1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151). (n.d.). HMDB. [Link]

-

Hopkins, P. B., Millard, J. T., & Weidner, M. F. (1993). Synthesis and biological activity of DNA damaging agents that form decoy binding sites for the estrogen receptor. Proceedings of the National Academy of Sciences, 90(18), 8434–8438. [Link]

-

Park, K., Lee, E. J., & Kim, D. (2007). Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms. Archives of Pharmacal Research, 30(12), 1596–1602. [Link]

-

Bioassay of Estradiol Mustard for Possible Carcinogenicity (CASRN: 22966-79-6). (1978). National Toxicology Program. [Link]

-

An, J., & Tius, M. A. (2013). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Molecules, 18(6), 6649–6666. [Link]

-

Oestradiol Mustard (IARC Summary & Evaluation, Volume 9, 1975). (1998, March 21). Inchem.org. [Link]

-

Kushnir, M. M., Naessén, T., & Rockwood, A. L. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry, 87(15), 7857–7863. [Link]

-

Williams, M. A., & Morrow, J. R. (2013). The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR. Steroids, 78(1), 1–5. [Link]

-

Wu, C. H., & Lundy, L. E. (1970). Chromatographic purification of estradiol-17 for use in radio-ligand assay. Biochemical Medicine, 3(5), 365–368. [Link]

-

Owen, L. J., Keevil, B. G., & Wu, F. C. (2011). A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 48(4), 366–372. [Link]

-

The ¹H-NMR spectrum with signal asssignments used for IS ¹H-qNMR of... (n.d.). ResearchGate. [Link]

-

Determination of estradiol and its degradation products by liquid chromatography | Request PDF. (n.d.). ResearchGate. [Link]

-

Raitanen, J., Rannikko, A., & Auriola, S. (2013). LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization. Journal of Mass Spectrometry, 48(9), 1050–1058. [Link]

-

Hayashi, Y. (2018, August 20). Optimized Synthesis of Estradiol Methyl Ether. ChemistryViews. [Link]

-

Any chemists out there know how estradiol is synthesized? (2020, April 27). Reddit. [Link]

- Process for the preparation of estradiol and its derivatives. (2012, February 16).

-

Jarc, H., Ruttner, O., & Krocza, W. (1981). Detection of estrogen-like compounds by thin-layer chromatography. Journal of Chromatography A, 209(2), 322–325. [Link]

-

Nyc, J. F., Maron, D. M., & Garst, J. B. (1951). Chromatographic separation of estrone, estradiol and estriol. Proceedings of the Society for Experimental Biology and Medicine, 77(3), 466–469. [Link]

Sources

- 1. Estradiol Mustard | C42H50Cl4N2O4 | CID 31586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Estradiol mustard | 22966-79-6 [smolecule.com]

- 3. Estradiol mustard - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Abstract for TR-59 [ntp.niehs.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]

- 7. Estradiol(57-91-0) 1H NMR spectrum [chemicalbook.com]

- 8. Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]